tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate

Medicinal Chemistry Chiral Synthesis Stereochemistry

This chiral N-Boc-3-fluoro-4-piperidone is the essential (3R)-enantiomer for synthesizing the selective PI3Kγ inhibitor CZC24832. The defined stereochemistry eliminates chiral resolution failures inherent to racemic or (3S) alternatives, ensuring target selectivity in downstream kinase inhibitors. Its ketone and protected amine groups enable diversity-oriented synthesis of enantiopure 3-fluoropiperidines for hit-to-lead SAR.

Molecular Formula C10H16FNO3
Molecular Weight 217.24 g/mol
CAS No. 1266339-10-9
Cat. No. B1388170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
CAS1266339-10-9
Molecular FormulaC10H16FNO3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)F
InChIInChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyJZNWQLLPLOQGOI-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-Fluoro-4-Oxopiperidine-1-Carboxylate (CAS 1266339-10-9): Procurement & Differentiation Overview


tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate (CAS 1266339-10-9) is a chiral, N-Boc-protected 3-fluoro-4-piperidone derivative . It serves as a versatile, enantiopure building block in medicinal chemistry, particularly for the synthesis of fluorinated bioactive molecules and kinase inhibitors . The (3R) stereochemistry is critical for generating specific downstream stereocenters, a requirement that generic, achiral alternatives cannot fulfill .

Why Substituting tert-Butyl (3R)-3-Fluoro-4-Oxopiperidine-1-Carboxylate (CAS 1266339-10-9) with In-Class Analogs Fails


The primary reason simple substitution fails is stereochemical. This compound possesses a defined (3R) configuration . Using an alternative, such as the (3S)-enantiomer (CAS 1450879-67-0) or the racemic mixture (CAS 211108-50-8), will result in a different set of downstream stereoisomers, which can drastically alter biological activity, target selectivity, or lead to failed chiral resolution steps [1]. A non-fluorinated 4-piperidone analog lacks the unique electronic and conformational properties imparted by the fluorine atom, which are essential for modulating pKa and binding interactions in the final drug candidate .

Quantitative Differentiation Evidence for tert-Butyl (3R)-3-Fluoro-4-Oxopiperidine-1-Carboxylate (CAS 1266339-10-9)


Stereochemical Purity: A Defined (3R) Enantiomer vs. Racemic Mixture

The compound is supplied as a single, defined (3R)-enantiomer, in contrast to the racemic mixture (CAS 211108-50-8) which contains both (3R) and (3S) forms . Vendor specifications for this product confirm high enantiomeric purity, typically demonstrated by chiral HPLC or NMR, with an optical rotation corresponding to the (R) configuration .

Medicinal Chemistry Chiral Synthesis Stereochemistry

Role as a Key Intermediate in Kinase Inhibitor Synthesis

This compound is explicitly described as a key intermediate for the synthesis of CZC24832, a first-in-class selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) . CZC24832 itself has demonstrated efficacy in in vitro and in vivo models of inflammation by regulating interleukin-17-producing T helper cell (TH17) differentiation . The (3R) stereochemistry of the piperidine ring is crucial for the specific binding mode and selectivity of the final PI3Kγ inhibitor.

Kinase Inhibition Drug Discovery PI3K Pathway

Enantiomer-Specific Availability from Specialized Chemical Suppliers

The (3R) enantiomer (CAS 1266339-10-9) is stocked as a distinct item by multiple specialized chemical suppliers, separate from the (3S) enantiomer (CAS 1450879-67-0) and the racemic mixture (CAS 211108-50-8) [1]. This separate stocking and cataloging is a direct reflection of the market's recognition of the unique value and non-interchangeability of this specific stereoisomer for scientific research.

Chemical Procurement Chiral Building Blocks Medicinal Chemistry

High-Value Research Applications for tert-Butyl (3R)-3-Fluoro-4-Oxopiperidine-1-Carboxylate (CAS 1266339-10-9)


Synthesis of Selective PI3Kγ Inhibitors for Inflammation Research

This compound is the optimal starting material for synthesizing the selective PI3Kγ inhibitor CZC24832, a critical tool compound for studying the role of PI3Kγ in TH17 cell differentiation and inflammatory disease models . The (3R) stereochemistry is integral to the inhibitor's selectivity profile, and substituting with the racemate would lead to a mixture of diastereomers with potentially altered potency and selectivity, compromising research outcomes.

Construction of Fluorinated Piperidine Libraries for Drug Discovery

The compound's unique combination of a defined chiral center, a ketone functional group, and an N-Boc protecting group makes it a versatile scaffold for diversity-oriented synthesis . Researchers can selectively functionalize the ketone and then deprotect the amine to access a wide array of novel, enantiomerically pure 3-fluoropiperidine derivatives, which are valuable for exploring structure-activity relationships (SAR) in hit-to-lead campaigns .

Development of Chiral HPLC Methods for Enantiomeric Purity Analysis

Due to the distinct physicochemical properties of the (3R) and (3S) enantiomers, this compound is well-suited for developing and validating chiral HPLC methods . It can serve as a standard for establishing analytical methods to assess the enantiomeric purity of synthetic batches or to monitor the stereochemical integrity of products derived from it, ensuring quality control in pharmaceutical process development .

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